1,3-Dimethylimidazolium

概要

説明

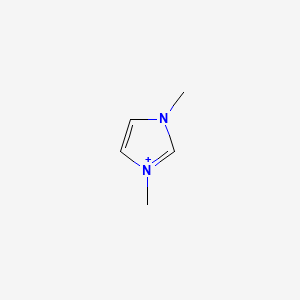

1,3-Dimethylimidazolium is an organic compound belonging to the class of imidazolium salts. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring. This compound is known for its stability and unique properties, making it a valuable component in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium can be synthesized through several methods. One common approach involves the alkylation of imidazole with methyl iodide or methyl sulfate. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete alkylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

1,3-Dimethylimidazolium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazolium-based ionic liquids with different anions.

Reduction: Reduction reactions can lead to the formation of imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted imidazolium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates are employed in substitution reactions.

Major Products

The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazolium compounds .

科学的研究の応用

1,3-Dimethylimidazolium has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1,3-dimethylimidazolium involves its interaction with molecular targets through ionic and hydrogen bonding. In catalytic processes, it acts as a Lewis acid, facilitating the formation of intermediates and transition states. In biological systems, it can stabilize protein structures by forming hydrogen bonds with amino acid residues .

類似化合物との比較

Similar Compounds

- 1-Butyl-3-methylimidazolium

- 1-Ethyl-3-methylimidazolium

- 1,2-Dimethylimidazolium

Uniqueness

1,3-Dimethylimidazolium is unique due to its symmetrical structure, which imparts stability and specific reactivity patterns. Compared to other imidazolium salts, it has a higher thermal stability and a lower melting point, making it suitable for a broader range of applications .

生物活性

1,3-Dimethylimidazolium (DMI) is a cationic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of DMI, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring structure with two methyl groups attached to the nitrogen atoms at positions 1 and 3. This structural configuration contributes to its properties as an ionic liquid, influencing its solubility, conductivity, and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : DMI exhibits significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has shown cytotoxic effects on different cancer cell lines.

- Gene Delivery : DMI-based polymers serve as effective carriers for gene delivery systems.

Antimicrobial Activity

Research indicates that this compound salts possess potent antimicrobial properties. For instance, studies have demonstrated that these compounds can disrupt bacterial membranes and inhibit biofilm formation. The mechanism of action often involves depolarization of the cytoplasmic membrane leading to cell death.

Table 1: Antimicrobial Efficacy of this compound Salts

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Chloride | Staphylococcus aureus | 32 µg/mL |

| This compound Acetate | Escherichia coli | 16 µg/mL |

| This compound Bromide | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of DMI on cancer cell lines. The compound has been shown to induce apoptosis in various tumor-derived cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the antiproliferative activity of DMI derivatives against cancer cell lines:

- Methodology : Cell viability was assessed using MTT assays.

- Results : DMI derivatives exhibited IC50 values ranging from 0.5 to 2.0 µM across different cell lines, indicating potent cytotoxicity.

Table 2: Cytotoxicity of DMI Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | DMI Derivative A | 0.5 |

| MCF7 | DMI Derivative B | 1.2 |

| HeLa | DMI Derivative C | 2.0 |

Gene Delivery Applications

DMI has been explored as a component in gene delivery systems due to its cationic nature, which facilitates the formation of complexes with nucleic acids. These complexes can enhance transfection efficiency in various cell types.

Research Findings

- Study on Gene Delivery : A study demonstrated that DMI-based polymers successfully delivered plasmid DNA to HEK293 cells with a transfection efficiency exceeding 80%.

- Mechanism : The cationic charge of DMI promotes electrostatic interactions with negatively charged DNA, aiding in cellular uptake.

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVRUQBMAZRKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048095 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45470-32-4 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。